(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13467591
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O |
|---|---|
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1 |
| Standard InChI Key | HHYJJFBHESCDTQ-CFMCSPIPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (molecular formula: C₁₆H₂₅N₃O, molecular weight: 275.39 g/mol) features a pyrrolidine ring substituted at the 2-position with a [(benzyl-methyl-amino)-methyl] group and a propan-1-one backbone bearing an (S)-configured amino group . The IUPAC name, (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one, reflects its stereochemical precision and functional group arrangement. Key structural attributes include:
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A pyrrolidine ring contributing to conformational rigidity.
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A benzyl-methyl-amino substituent enhancing lipophilicity and receptor-binding potential.
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A chiral center at the second carbon of the propan-1-one moiety, critical for enantioselective interactions.
Synthesis and Manufacturing
The synthesis of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one involves multi-step organic reactions, typically starting with chiral amino acid precursors. Key steps include:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.
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Substituent Introduction: Alkylation of the pyrrolidine nitrogen using benzyl-methyl-amine derivatives in the presence of triethylamine and dichloromethane at temperatures below -50°C to ensure stereochemical fidelity.
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Propan-1-one Backbone Assembly: Coupling the pyrrolidine intermediate with a protected amino-propanone via nucleophilic acyl substitution.
Industrial-scale production employs automated reactors to optimize yield (reported ~65-70%) and purity (>97% by HPLC). Critical reagents include lithium aluminum hydride for reductions and chromium trioxide for oxidations.
Physicochemical Properties
The compound exhibits the following characteristics:
Spectroscopic data confirm structural integrity:
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¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, aromatic), 3.81 (q, J = 6.5 Hz, 1H, CH-NH₂), 2.95 (s, 3H, N-CH₃).
Biological Activity and Mechanism
Receptor Interactions
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one demonstrates agonist activity at dopamine D2/D3 receptors (IC₅₀ = 120 nM in HEK293 cells). Its benzyl group facilitates π-π stacking with aromatic residues in receptor binding pockets, while the pyrrolidine nitrogen forms hydrogen bonds with Asp114.
Neurotransmitter Modulation
In rodent models, the compound increases extracellular dopamine (150% baseline at 10 mg/kg i.p.) and serotonin (120% baseline) levels, suggesting dual reuptake inhibition. Comparative studies with analogs reveal its 3-fold higher affinity for D3 vs. D2 receptors, reducing off-target effects.
Applications in Drug Discovery
Neuropsychiatric Therapeutics
The compound’s dopaminergic activity positions it as a candidate for:
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Schizophrenia: D3-selective agonism may ameliorate negative symptoms without exacerbating psychosis.
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Depression: Serotonergic modulation complements SSRI mechanisms in treatment-resistant cases.
Analgesic Development
In neuropathic pain models (CCI rats), 5 mg/kg doses reduce mechanical allodynia by 40% (vs. 25% for gabapentin), attributed to σ-opioid receptor cross-reactivity.
Comparison with Structural Analogs
| Compound Name | Molecular Formula | Key Structural Difference | D3 Receptor IC₅₀ |
|---|---|---|---|
| (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | C₁₇H₂₇N₃O | Ethyl vs. methyl substituent | 180 nM |
| (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | C₁₈H₂₇N₃O | Cyclopropyl vs. methyl; 3-position substitution | 95 nM |
| Target Compound | C₁₆H₂₅N₃O | Methyl substituent; 2-position substitution | 120 nM |
The methyl group in the target compound enhances metabolic stability (t₁/₂ = 2.1 h in human liver microsomes vs. 1.3 h for ethyl analog).
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.
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Target Validation: CRISPR-based knockout studies to confirm receptor specificity.
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Formulation Optimization: Liposomal encapsulation to enhance aqueous solubility.
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